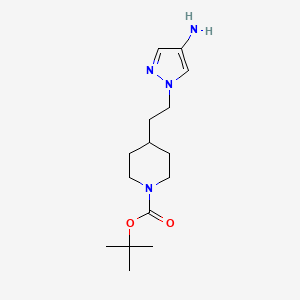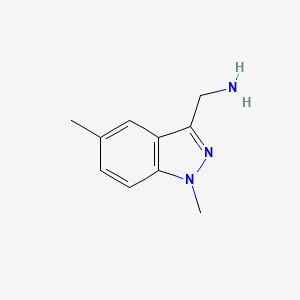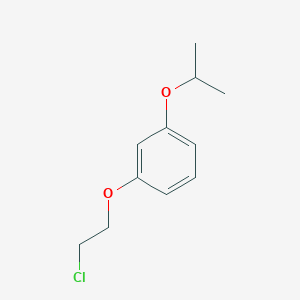
1-Bromo-3-chloro-5-fluoro-2-iodobenzene
Descripción general
Descripción
1-Bromo-3-chloro-5-fluoro-2-iodobenzene is a solid compound with a molecular weight of 335.34 . It is used in the preparation of a variety of organic compounds for organic electronic devices .
Synthesis Analysis
The synthesis of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene is based on Suzuki cross-coupling with arylboronic acids . This allows the attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis
The molecular formula of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene is C6H2BrClFI . The average mass is 335.340 Da and the monoisotopic mass is 333.805695 Da .Chemical Reactions Analysis
1-Bromo-3-chloro-5-fluoro-2-iodobenzene participates in palladium-catalyzed hydroarylation of arylpropiolamides . It is useful in the preparation of a plurality of organic compounds for organic electronic devices .Physical And Chemical Properties Analysis
1-Bromo-3-chloro-5-fluoro-2-iodobenzene is a solid compound . The physical form is described as white to yellow powder or crystals .Aplicaciones Científicas De Investigación
1-Bromo-3-chloro-5-fluoro-2-iodobenzene: Scientific Research Applications
Organic Electronics: 1-Bromo-3-chloro-5-fluoro-2-iodobenzene is utilized in the preparation of various organic compounds for electronic devices. These compounds are essential in developing organic electronics, which include applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The unique properties of this compound make it suitable for synthesizing materials that require high thermal stability and specific electronic characteristics .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that halogenated benzene compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
It’s known that halogenated benzene compounds can participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a deprotonation step, yielding a substituted benzene ring .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and lipophilicity, can influence its adme properties .
Result of Action
It’s known that the compound can be used in the preparation of various organic compounds for organic electronic devices .
Action Environment
The action of 1-Bromo-3-chloro-5-fluoro-2-iodobenzene can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability .
Propiedades
IUPAC Name |
1-bromo-3-chloro-5-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPDPJBTIWKLDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![rac-[(4S,6R)-6-methyl-2-thioxohexahydropyrimidin-4-yl]acetic acid](/img/structure/B1437795.png)




![2-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B1437806.png)